molecular formula C20H21N3O5 B4404296 4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl propionate

4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl propionate

Cat. No. B4404296
M. Wt: 383.4 g/mol
InChI Key: URRPRGJERPQQLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl propionate, also known as NPC-15437, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent and selective antagonist of the dopamine D3 receptor, which plays a key role in regulating the brain's reward system.

Mechanism of Action

4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl propionate acts as a competitive antagonist of the dopamine D3 receptor, binding to the receptor and preventing dopamine from binding and activating the receptor. This leads to a decrease in dopamine signaling in the brain's reward system, which is thought to underlie its potential therapeutic effects in drug addiction, depression, and schizophrenia.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease cocaine self-administration in rats, suggesting a potential role in the treatment of drug addiction. It has also been shown to have antidepressant-like effects in animal models, suggesting a potential role in the treatment of depression. In addition, this compound has been shown to have antipsychotic-like effects in animal models, suggesting a potential role in the treatment of schizophrenia.

Advantages and Limitations for Lab Experiments

4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl propionate has several advantages for lab experiments. It is a potent and selective antagonist of the dopamine D3 receptor, which allows for specific targeting of this receptor in experiments. It is also relatively easy to synthesize and purify, which makes it readily available for research. However, this compound also has some limitations for lab experiments. It has limited solubility in water, which can make it difficult to use in certain experiments. In addition, its effects may be influenced by factors such as species differences, route of administration, and dosing.

Future Directions

There are several future directions for research on 4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl propionate. One area of interest is the potential therapeutic effects of targeting the dopamine D3 receptor in drug addiction, depression, and schizophrenia. Further research is needed to determine the optimal dosing and administration of this compound for these conditions. Another area of interest is the potential role of this compound in other neurological conditions, such as Parkinson's disease and Alzheimer's disease. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on other neurotransmitter systems in the brain.

Scientific Research Applications

4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl propionate has been extensively studied for its potential applications in scientific research. It has been shown to be a potent and selective antagonist of the dopamine D3 receptor, which plays a key role in regulating the brain's reward system. This compound has been used to study the role of the dopamine D3 receptor in drug addiction, depression, and schizophrenia. It has also been used to investigate the potential therapeutic effects of targeting the dopamine D3 receptor in these conditions.

properties

IUPAC Name

[4-[4-(4-nitrophenyl)piperazine-1-carbonyl]phenyl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-2-19(24)28-18-9-3-15(4-10-18)20(25)22-13-11-21(12-14-22)16-5-7-17(8-6-16)23(26)27/h3-10H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRPRGJERPQQLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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